Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure This compound is part of a broader class of fused heterocycles known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide typically involves the functionalization of disulfide intermediates. One common method includes the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization to enable intramolecular ring closure . This method is known for its high functional group tolerance, short reaction times, and good to excellent yields.
Another efficient procedure involves a tandem intermolecular C-N bond and intramolecular C-S bond formation sequence from o-bromo-arylisothiocyanates and aroylhydrazides. This method uses 1 mol% CuCl2·2H2O as a catalyst in water, providing excellent overall yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, given their efficiency and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide intermediates.
Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield disulfide derivatives, while substitution reactions can introduce various functional groups into the heterocyclic core.
Wissenschaftliche Forschungsanwendungen
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antifungal and antibacterial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s heterocyclic structure can be used in the design of novel materials with specific electronic and optical properties.
Biological Research: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Known for its antitumor properties.
Benzothiazole: Acts as an antibiotic.
Tricyclazole: A commercially available fungicide used to treat rice blast.
Uniqueness
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide is unique due to its specific arrangement of benzene, thiazole, and triazole rings
Eigenschaften
CAS-Nummer |
41814-82-8 |
---|---|
Molekularformel |
C9H8N4OS |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
3aH-[1,2,4]triazolo[3,4-b][1,3]benzothiazole-3-carboxamide |
InChI |
InChI=1S/C9H8N4OS/c10-8(14)13-9-12(5-11-13)6-3-1-2-4-7(6)15-9/h1-5,9H,(H2,10,14) |
InChI-Schlüssel |
HYQYGRLJAMAJJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N3C=NN(C3S2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.